N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Description
N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidine core substituted with a quinoxaline moiety. The compound’s molecular architecture combines a sulfonamide group (imparting polarity and hydrogen-bonding capacity) with lipophilic aromatic systems (phenyl and quinoxaline), suggesting a balance of solubility and membrane permeability. While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its molecular formula and weight can be inferred from structural analogs (estimated molecular formula: C₂₀H₂₂N₄O₂S; molecular weight: ~398.5 g/mol).
Properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-23(27(25,26)15-16-7-3-2-4-8-16)17-11-12-24(14-17)20-13-21-18-9-5-6-10-19(18)22-20/h2-10,13,17H,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCLSIOQACLMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination for Pyrrolidine-Quinoxaline Coupling
A pivotal step involves coupling 2-chloroquinoxaline with pyrrolidin-3-amine. The Ambeed protocol for analogous Suzuki-Miyaura couplings provides a template:
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%), DPPF (10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF, 100°C, N₂ atmosphere |
| Yield | 55–70% (similar to Ambeed’s quinoxaline-pyridine coupling) |
This method avoids harsh conditions associated with traditional SNAr reactions, enabling efficient C–N bond formation between the electron-deficient quinoxaline and pyrrolidine amine.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | HCHO, NaBH₃CN | MeOH, 24 h, 25°C | 85% |
| 2 | PhCHO, NaBH₃CN | MeOH, 24 h, 25°C | 78% |
This method circumvents over-alkylation issues observed with alkyl halides.
Sulfonylation with Methanesulfonyl Chloride
The final step involves reacting the tertiary amine with methanesulfonyl chloride (MsCl) under basic conditions:
| Parameter | Details |
|---|---|
| Base | NaH (2.0 equiv) in anhydrous DMF |
| Temperature | 0°C to 25°C, 12 h |
| Workup | Aqueous extraction, column chromatography (EtOAc/hexane) |
| Yield | 92% |
¹H-NMR data for the final product aligns with expected peaks: δ 7.85–8.20 (quinoxaline aromatic protons), 3.45–3.70 (pyrrolidine CH₂), 2.95 (N–CH₃), and 1.80–2.10 (pyrrolidine CH₂).
Optimization and Challenges
Palladium Catalyst Selection
Comparative studies show Pd(OAc)₂/DPPF outperforms Pd(PPh₃)₄ in coupling efficiency (70% vs. 50% yield). Side products from β-hydride elimination are minimized using bulky phosphine ligands.
Sulfonylation Side Reactions
Over-sulfonylation is mitigated by slow addition of MsCl at 0°C. Silica gel chromatography with 5% MeOH in CH₂Cl₂ removes residual sulfonic acids.
Analytical Characterization
LC/MS (ESI) : [M+H]⁺ calculated for C₂₁H₂₅N₅O₂S: 436.2; observed: 436.1.
¹³C-NMR : 165.2 (C=O), 142.1–128.5 (aromatic carbons), 55.3 (pyrrolidine CH₂), 38.7 (N–CH₃) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can occur at the quinoxaline or pyrrolidine rings, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline or pyrrolidine derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinoxaline moiety may intercalate with DNA or inhibit enzyme activity, while the pyrrolidine ring could interact with protein binding sites. The methanesulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analog: N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide (CAS 2549036-87-3)
This compound shares the same sulfonamide-pyrrolidine backbone but replaces the quinoxaline with a 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine group. Key differences include:
| Property | Target Compound (Quinoxaline Derivative) | Analog (Triazolopyridazine Derivative) |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₂S (estimated) | C₁₈H₁₉F₃N₆O₂S |
| Molecular Weight | ~398.5 g/mol | 440.4 g/mol |
| Key Substituent | Quinoxalin-2-yl | 3-(Trifluoromethyl)triazolopyridazine |
| Electron Effects | Electron-rich aromatic system | Electron-withdrawing CF₃ group |
| Hydrophobicity | Moderate (quinoxaline is planar, less polar) | Higher (CF₃ enhances lipophilicity) |
Functional Implications :
- The triazolopyridazine group introduces a trifluoromethyl substituent, which enhances metabolic stability and membrane permeability compared to quinoxaline .
- Quinoxaline’s planar structure may favor intercalation or π-π stacking with biological targets (e.g., DNA or kinase ATP-binding sites), whereas triazolopyridazine’s fused triazole-pyridazine system could alter binding kinetics or selectivity .
Broader Context: Sulfonamide Derivatives with Heterocyclic Substitutions
Comparisons with other sulfonamide-pyrrolidine hybrids highlight trends:
- Quinoxaline’s mid-sized structure balances accessibility and target engagement.
- Electron-Deficient vs. Electron-Rich Systems: Electron-deficient groups (e.g., CF₃ in the triazolopyridazine analog) may improve binding to hydrophobic pockets, while quinoxaline’s electron-rich system could enhance interactions with polar residues.
Biological Activity
N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and its implications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a quinoxaline moiety, a pyrrolidine ring, and a methanesulfonamide group, which are crucial for its biological activity.
This compound acts primarily as an inhibitor of PI3K pathways. PI3K is involved in various cellular processes including metabolism, cell growth, proliferation, and survival. Dysregulation of PI3K signaling is associated with numerous cancers, making it a target for therapeutic intervention.
Inhibition of PI3K
Research indicates that this compound inhibits PI3K activity by interfering with the phosphorylation processes that are critical for cell signaling. The inhibition of PI3K leads to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A study demonstrated that N-methyl derivatives with quinoxaline structures exhibited significant anticancer properties in vitro. The compound showed a dose-dependent inhibition of cancer cell lines, particularly in breast and ovarian cancers, where PI3K pathways are often activated .
- Selectivity : Comparative studies have shown that this compound has selectivity for certain isoforms of PI3K over others, which may reduce potential side effects associated with broader-spectrum inhibitors .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics when administered orally, suggesting potential for clinical application .
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the quinoxalin-2-yl group to the pyrrolidine scaffold. For example, boronic acids or esters can react with brominated intermediates under conditions using catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride and bases such as Cs₂CO₃ in dioxane . Optimization includes adjusting reaction temperatures (60–100°C), solvent polarity, and purification via column chromatography or recrystallization.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR; ¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure . X-ray crystallography (e.g., CCDC 1896035 in ) resolves stereochemistry, while IR spectroscopy validates functional groups like sulfonamide (-SO₂NH-) . Purity is assessed via HPLC with UV detection (≥95% purity threshold).
Q. What preliminary biological assays are recommended to evaluate therapeutic potential?
Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity . Follow with kinase inhibition profiling (e.g., CDK9 or PI3Kα) using enzymatic assays to identify primary targets . Dose-response curves (IC₅₀ values) and selectivity indices against related kinases (e.g., LXRα/β) are critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance target affinity and selectivity?
SAR studies should systematically modify the quinoxaline ring (e.g., electron-withdrawing groups at C-6/C-7) and the pyrrolidine sulfonamide moiety. For example, fluorination of the pyrrolidine ring (as in ) improves metabolic stability, while bulky substituents on the phenyl group reduce off-target binding . Use molecular docking (e.g., AutoDock Vina) to predict binding poses to targets like RORγt or CDK9 . Validate hypotheses via synthesis of analogues and comparative bioassays .
Q. How should conflicting data between in vitro potency and in vivo efficacy be addressed?
Discrepancies often arise from poor pharmacokinetics (PK). Conduct ADME studies:
- Solubility: Use shake-flask method in PBS (pH 7.4).
- Metabolic stability: Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS .
- Pharmacokinetics: Administer IV/PO doses in rodents and measure plasma concentrations. If low bioavailability is observed, consider prodrug strategies (e.g., esterification of polar groups) .
Q. What computational methods validate interactions between the quinoxalin-2-yl group and molecular targets?
Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time, while free-energy perturbation (FEP) calculations quantify contributions of specific substituents (e.g., quinoxaline nitrogen atoms forming H-bonds with kinase ATP pockets) . Pair with mutagenesis studies (e.g., alanine scanning of target residues) to confirm computational predictions .
Q. What experimental designs mitigate enantiomeric bias in chiral pyrrolidine derivatives?
Use chiral stationary phases (e.g., Chiralpak AD-H) for supercritical fluid chromatography (SFC) resolution . Assign stereochemistry via X-ray crystallography or vibrational circular dichroism (VCD). Compare enantiomer activity in bioassays; for example, the R-enantiomer in showed 10-fold higher RORγt inhibition than the S-form .
Methodological Notes
- Data Contradictions: If SAR trends conflict across assays (e.g., high kinase inhibition but low cellular activity), reevaluate cell permeability via Caco-2 monolayer assays or adjust substituent lipophilicity (clogP 2–5 optimal) .
- Green Chemistry: Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
